Avocatin B

Acute Myeloid Leukemia FAO Inhibition Cancer Metabolism

Avocatin B is a defined 1:1 mixture of two 17-carbon polyhydroxylated fatty alcohols, avocadene and avocadyne, found only in avocado. This precise stoichiometry is functionally non-substitutable: avocadyne is the active component, yet the binary mixture exhibits antagonism not replicated by either molecule alone. It selectively inhibits mitochondrial fatty acid oxidation (FAO) with cell-type specificity not achievable with etomoxir or ranolazine. Clinically, 200 mg/day oral AvoB was safe for 60 days. Researchers targeting AML stem cells while sparing normal hematopoietic cells, or studying FAO in insulin resistance, will find this compositionally unique mixture indispensable.

Molecular Formula C34H66O6
Molecular Weight 570.9 g/mol
Cat. No. B1232424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvocatin B
Synonyms16-Heptadecene-1,2,4-triol - 16-heptadecyne-1,2,4-triol (1:1)
16-Heptadecene-1,2,4-triol, compd. with 16-heptadecyne-1,2,4-triol (1:1)
avocatin B
Molecular FormulaC34H66O6
Molecular Weight570.9 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCCCC(CC(CO)O)O.C#CCCCCCCCCCCCC(CC(CO)O)O
InChIInChI=1S/C17H34O3.C17H32O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2;1,16-20H,3-15H2
InChIKeyMKQLKSXQNMNNHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 250 mg / 1 mixture / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avocatin B for Procurement: Chemical Profile, Natural Source, and Core Mechanism


Avocatin B (AvoB) is a natural 1:1 mixture of two 17-carbon polyhydroxylated fatty alcohols, avocadene and avocadyne, found exclusively in the avocado (Persea americana) [1]. It is not a single molecule but a defined, binary composition of odd-numbered carbon lipids [2]. The compound acts as a potent inhibitor of fatty acid oxidation (FAO) [3], a mechanism central to its therapeutic potential in metabolic disorders and oncology [4].

Why Avocatin B's Unique Molecular Composition and Bioactivity Defy Simple Substitution


Generic substitution is precluded by two key factors. First, Avocatin B's precise 1:1 stoichiometry of avocadene and avocadyne is a defining characteristic [1]. Importantly, these constituents exhibit antagonism; their mixture yields different biological activity than either molecule alone, with avocadyne identified as the primary active component [2]. Second, Avocatin B targets mitochondrial FAO with a selectivity that distinguishes it from other FAO inhibitors like etomoxir or ranolazine, which do not exhibit the same cell-type-specific toxicity profile [3]. These compositional and mechanistic nuances mean that neither the individual components nor other FAO inhibitors can be considered functionally equivalent for research or therapeutic development.

Quantitative Differentiation of Avocatin B: Head-to-Head and Comparative Evidence


Avocatin B vs. Constituent Avocadyne: Potency and Antagonism in AML Cell Lines

Avocatin B is a defined 1:1 mixture of avocadene and avocadyne [1]. Direct comparison of the mixture versus its components reveals that avocadyne (AYNE) is the most potent FAO inhibitor. In TEX AML cells, avocadyne has an IC50 of 3.10 ± 0.14 µM, while Avocatin B is less potent. In OCI-AML2 cells, avocadyne's IC50 is 11.53 ± 3.32 µM. Critically, combination index (CI) analysis demonstrates antagonism (CI values >1) when avocadyne and avocadene are combined, meaning the 1:1 mixture (Avocatin B) is less active than avocadyne alone [1].

Acute Myeloid Leukemia FAO Inhibition Cancer Metabolism

Avocatin B's Therapeutic Selectivity: Sparing Normal Hematopoietic Stem Cells While Targeting AML

In contrast to conventional chemotherapies, Avocatin B exhibits marked selectivity for malignant cells. In functional stem cell assays, Avocatin B reduced the viability of primary human AML cells and targeted AML progenitor and stem cells, with no observed effect on normal peripheral blood stem cells or normal hematopoietic stem cells [1].

Leukemia Stem Cells Selective Toxicity Mitochondrial Targeting

In Vivo Metabolic Efficacy: Avocatin B Improves Insulin Sensitivity in Diet-Induced Obesity

Avocatin B demonstrates significant in vivo metabolic benefits. In a diet-induced obesity (DIO) mouse model, oral administration of Avocatin B twice weekly for 5 weeks significantly improved glucose tolerance, glucose utilization, and insulin sensitivity compared to vehicle-treated controls [1].

Insulin Resistance Metabolic Syndrome Diet-Induced Obesity

Human Safety Profile: A Randomized, Placebo-Controlled Trial of Oral Avocatin B

A randomized, double-blind, placebo-controlled clinical trial assessed the safety of oral Avocatin B consumption in healthy human participants [1]. Doses of 50 mg or 200 mg per day administered for 60 days were well-tolerated and not associated with any dose-limiting toxicity [1].

Clinical Safety Nutraceutical Tolerability

Application Scenarios for Avocatin B: From Oncology Research to Metabolic Health Development


Targeting Cancer Stem Cells: Investigating Avocatin B's Selective Cytotoxicity in AML Research

Based on evidence of Avocatin B's selective targeting of AML progenitor and stem cells over normal hematopoietic stem cells [3], it is ideally suited for preclinical research into therapies that aim to eradicate the leukemic stem cell population without inducing broad myelosuppression.

Metabolic Disorder Intervention: Utilizing Avocatin B as an FAO Inhibitor to Improve Insulin Sensitivity in DIO Models

Given the in vivo demonstration that Avocatin B improves glucose tolerance and insulin sensitivity in a diet-induced obesity model [3], the compound is a valuable tool for studying the role of fatty acid oxidation in the pathogenesis of insulin resistance and type 2 diabetes.

Safety-Focused Nutraceutical Development: Formulating with a Clinically Tolerated Natural FAO Inhibitor

The documented safety and tolerability of oral Avocatin B at up to 200 mg/day for 60 days in a human clinical trial [3] supports its use in the development of nutraceutical products targeting metabolic health, differentiating it from less-characterized or potentially more toxic synthetic alternatives.

Mechanistic Studies of FAO Inhibition: Comparative Analysis of Avocatin B and Its Constituents

Research aimed at precisely defining the contribution of FAO to cellular energetics can leverage the unique, defined composition of Avocatin B and its antagonistic constituents, avocadene and avocadyne [3]. The data showing that avocadyne is a more potent inhibitor [3] makes it a superior candidate for studies requiring maximal target engagement.

Technical Documentation Hub

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